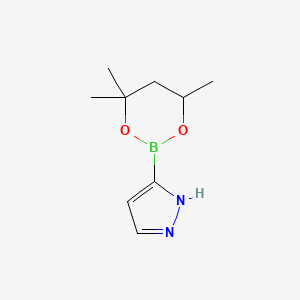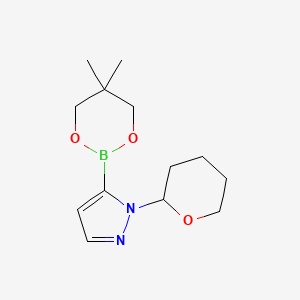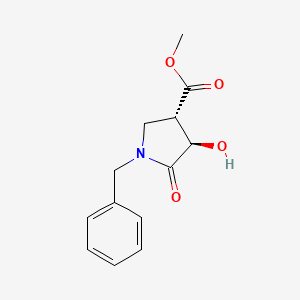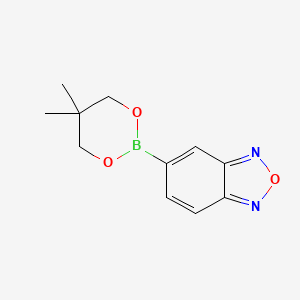
2-(3-Methylphenyl)-6-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenyl)-6-methylbenzoic acid, 95% (2M6MBA95) is a synthetic organic compound belonging to the class of compounds known as benzene derivatives. It is used in a variety of industrial and scientific applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a precursor for the synthesis of other compounds. It has also been studied for its potential applications in biomedical research.
Applications De Recherche Scientifique
2-(3-Methylphenyl)-6-methylbenzoic acid, 95% has a variety of applications in scientific research, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a precursor for the synthesis of other compounds. It has also been studied for its potential applications in biomedical research, such as for the development of novel drugs and therapeutics. Additionally, it has been used in the synthesis of polymers, dyes, and other materials for use in a variety of applications.
Mécanisme D'action
2-(3-Methylphenyl)-6-methylbenzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting COX, 2-(3-Methylphenyl)-6-methylbenzoic acid, 95% is thought to reduce the production of prostaglandins and thus reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(3-Methylphenyl)-6-methylbenzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as to reduce the production of prostaglandins. Additionally, it has been shown to have antioxidant and neuroprotective effects, as well as to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Methylphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easily obtainable. Additionally, it is stable and can be stored at room temperature. However, it has some limitations, such as its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
The potential applications of 2-(3-Methylphenyl)-6-methylbenzoic acid, 95% are vast and varied. Future research could focus on its potential use in drug development, as a precursor for the synthesis of other compounds, and as a reagent for organic synthesis. Additionally, it could be studied for its potential effects on biochemical and physiological processes, such as its effects on inflammation, pain, and fever. Finally, it could be studied for its potential use in the synthesis of polymers, dyes, and other materials.
Méthodes De Synthèse
2-(3-Methylphenyl)-6-methylbenzoic acid, 95% can be synthesized using several methods. The most common method is a nucleophilic aromatic substitution reaction, in which a nucleophile attacks the aromatic ring of a benzene derivative, resulting in the substitution of a hydrogen atom with the nucleophile. The reaction can be carried out using a variety of reagents, including sodium or potassium hydroxide, sodium or potassium carbonate, or sodium or potassium cyanide. The reaction can be catalyzed by a variety of metals, including copper, nickel, and palladium.
Propriétés
IUPAC Name |
2-methyl-6-(3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-3-7-12(9-10)13-8-4-6-11(2)14(13)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMIEWHKOPCTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635060 |
Source


|
| Record name | 3,3'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)-6-methylbenzoic acid | |
CAS RN |
950609-29-7 |
Source


|
| Record name | 3,3'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














